5-Chloro-3-methyl-2-propoxypyridine

Description

Contextual Significance of Pyridine (B92270) Scaffolds in Synthetic Endeavors

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in organic and medicinal chemistry. nih.govnih.gov Its derivatives are integral components of numerous natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.govdovepress.com The pyridine ring's unique electronic properties, arising from the electronegative nitrogen atom, make it susceptible to both nucleophilic and electrophilic substitution, allowing for a high degree of functionalization. nih.gov This versatility has led to the incorporation of pyridine scaffolds into a vast array of pharmaceuticals, agrochemicals, and functional materials. acs.orgresearchgate.net The development of mild, efficient, and modular methods for synthesizing highly substituted pyridines remains a significant focus of chemical research, aiming to create diverse molecular libraries for various applications. nih.govacs.org

Overview of the Compound's Structural Features and Nomenclature within Heterocyclic Systems

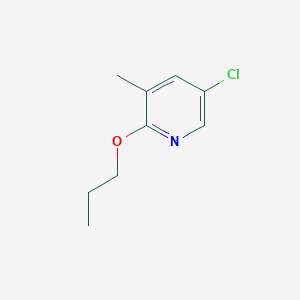

5-Chloro-3-methyl-2-propoxypyridine is a polysubstituted pyridine derivative. Its nomenclature precisely describes its molecular architecture:

Pyridine: The core is a six-membered aromatic ring containing one nitrogen atom.

2-propoxy: An n-propoxy group (-OCH2CH2CH3) is attached to the carbon atom at the 2-position of the pyridine ring.

3-methyl: A methyl group (-CH3) is located at the 3-position.

5-chloro: A chlorine atom (-Cl) is substituted at the 5-position.

The numbering of the pyridine ring begins at the nitrogen atom (position 1) and proceeds clockwise. This substitution pattern creates a specific electronic and steric environment around the pyridine core, influencing its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H12ClNO |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 153034-86-7 |

Strategic Importance as a Versatile Chemical Building Block

The strategic value of this compound lies in its functionality as a versatile chemical intermediate. The presence of multiple, distinct functional groups on the pyridine ring allows for selective chemical transformations. For instance, the chloro group at the 5-position can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental in constructing more complex molecular architectures.

The propoxy group at the 2-position and the methyl group at the 3-position also influence the reactivity of the ring and can be targeted in specific synthetic strategies. The ability to use this compound as a scaffold to introduce further complexity makes it a valuable tool for organic chemists in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. The synthesis of various substituted pyridines often relies on such well-defined building blocks to ensure high yields and regioselectivity in the final products. organic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methyl-2-propoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-3-4-12-9-7(2)5-8(10)6-11-9/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQKCMXFWCIAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC=C(C=C1C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 Chloro 3 Methyl 2 Propoxypyridine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 5-Chloro-3-methyl-2-propoxypyridine reveals several plausible disconnection points, leading to a variety of potential starting materials. The most logical disconnections involve the ether linkage and the substituents on the pyridine (B92270) ring.

Disconnection of the Propoxy Group: A primary retrosynthetic disconnection is the C-O bond of the propoxy group. This leads to two main precursor types: a 2-hydroxypyridine (B17775) derivative and a propyl halide (or other propylating agent), suggesting a Williamson ether synthesis approach. Alternatively, a nucleophilic aromatic substitution (SNAr) on a 2-halopyridine with a propoxide nucleophile is also a viable strategy.

Disconnection of Ring Substituents: Further disconnection of the chloro and methyl groups from the pyridine ring can be considered. However, building the pyridine ring with the desired substitution pattern from acyclic precursors is often more complex. Therefore, the most practical approach typically involves the functionalization of a pre-existing, simpler pyridine derivative.

Based on this analysis, the following compounds are identified as key precursors:

5-Chloro-3-methyl-2-hydroxypyridine: This precursor allows for the direct installation of the propoxy group via a Williamson ether synthesis.

2,5-Dichloro-3-methylpyridine (B1300166): This precursor is suitable for a nucleophilic aromatic substitution reaction where the more reactive chlorine at the 2-position is displaced by a propoxide.

3-Methylpyridine (B133936) (β-picoline): As a readily available and inexpensive starting material, 3-methylpyridine serves as a foundational precursor from which the more complex substituted pyridines can be derived through a series of functionalization reactions.

Classical and Modern Synthetic Approaches to the Pyridine Core

The construction of the this compound scaffold can be approached through multi-step pathways, which offer control over regiochemistry, or through more direct functionalization strategies.

Multi-Step Synthesis Pathways

A common and reliable strategy involves a multi-step sequence starting from 3-methylpyridine. This approach provides a clear and controllable route to the target molecule.

Proposed Multi-Step Synthesis:

Chlorination of 3-Methylpyridine: The initial step involves the chlorination of 3-methylpyridine. This can be a challenging reaction to control, as it can lead to a mixture of chlorinated isomers. Vapor-phase chlorination at high temperatures (300-400 °C) is a known industrial method for producing chlorinated pyridines. google.com This process can yield a mixture of products, including the desired 2-chloro-5-methylpyridine (B98176) and 2,5-dichloro-3-methylpyridine. Separation of these isomers can be achieved through distillation or chromatography.

Formation of the Alkoxide or Hydroxypyridine:

Route A: From 2,5-Dichloro-3-methylpyridine: The isolated 2,5-dichloro-3-methylpyridine can be directly used for the subsequent etherification step.

Route B: From 2-Chloro-5-methylpyridine to 5-Chloro-3-methyl-2-hydroxypyridine: 2-Chloro-5-methylpyridine can be converted to 5-chloro-3-methyl-2-hydroxypyridine. This transformation can be achieved through various methods, such as hydrolysis under acidic or basic conditions, although harsh conditions may be required. A more modern approach could involve a palladium-catalyzed hydroxylation.

Etherification to Yield this compound:

Via Nucleophilic Aromatic Substitution (SNAr): 2,5-Dichloro-3-methylpyridine can be reacted with sodium propoxide. The chlorine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen. masterorganicchemistry.comnih.gov The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

Via Williamson Ether Synthesis: 5-Chloro-3-methyl-2-hydroxypyridine can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is followed by reaction with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the desired ether. masterorganicchemistry.com

A proposed reaction scheme is presented in the table below:

| Step | Reactant(s) | Reagent(s) and Conditions | Product(s) |

| 1 | 3-Methylpyridine | Cl₂, vapor phase, 300-400 °C | 2-Chloro-5-methylpyridine, 2,5-Dichloro-3-methylpyridine |

| 2A | 2,5-Dichloro-3-methylpyridine | Sodium propoxide (from propanol (B110389) and NaH), DMF, 80-120 °C | This compound |

| 2B | 5-Chloro-3-methyl-2-hydroxypyridine | 1. NaH, THF; 2. 1-Bromopropane | This compound |

Direct Alkylation and Halogenation Strategies

Direct functionalization of a pre-existing pyridine ring offers a more atom-economical approach, though it often suffers from a lack of regioselectivity.

Direct C-H Chlorination: The direct chlorination of a hypothetical 3-methyl-2-propoxypyridine precursor at the 5-position would be an attractive route. However, achieving such regioselectivity in electrophilic aromatic substitution on a pyridine ring can be difficult. The pyridine nitrogen deactivates the ring towards electrophilic attack, and directing effects of the existing substituents would need to be carefully considered.

Direct C-H Methylation: Similarly, the direct methylation of a 5-chloro-2-propoxypyridine (B1646577) precursor is not a straightforward reaction. While some methods for direct C-H alkylation of pyridines exist, they often require specific directing groups or complex catalytic systems. rsc.org

These direct approaches, while conceptually appealing, are likely to be less practical for the specific synthesis of this compound due to challenges in controlling the position of the incoming substituent.

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles is crucial for developing sustainable and environmentally friendly synthetic processes. Several aspects of the proposed synthesis of this compound can be optimized from a green chemistry perspective.

Alternative Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) like DMF and THF. Greener alternatives could include the use of ionic liquids, supercritical fluids, or water. For the Williamson ether synthesis, phase-transfer catalysis (PTC) can enable the use of a biphasic system with water as one of the phases, reducing the need for anhydrous organic solvents. researchgate.netjetir.org

Catalysis: The use of catalysts can reduce the need for stoichiometric reagents and lower the energy requirements of reactions. For the chlorination step, exploring solid acid catalysts or photocatalytic methods could offer a more controlled and environmentally benign alternative to high-temperature vapor-phase chlorination. For the etherification, the use of a recyclable phase-transfer catalyst is a green option. rsc.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. organic-chemistry.orgnih.govorganic-chemistry.orgtandfonline.comeurekaselect.com Both the nucleophilic aromatic substitution and Williamson ether synthesis steps could potentially be accelerated using microwave irradiation.

Scalability Considerations for Research and Industrial Applications

The transition of a synthetic route from the laboratory to an industrial scale presents a unique set of challenges and considerations.

Reagent Cost and Availability: For large-scale production, the cost and availability of starting materials are paramount. The use of inexpensive and readily available 3-methylpyridine as a starting material is advantageous for the proposed multi-step synthesis.

Process Safety: High-temperature gas-phase chlorination requires specialized equipment and stringent safety protocols. The handling of pyrophoric reagents like sodium hydride also necessitates careful consideration on an industrial scale.

Reaction Work-up and Purification: The purification of intermediates and the final product can be a significant bottleneck in large-scale synthesis. The separation of chlorinated isomers from the initial reaction mixture would require efficient distillation columns. Crystallization is often a preferred method for purification on a large scale due to its efficiency and cost-effectiveness.

Continuous Flow Chemistry: Continuous flow reactors offer several advantages for scaling up chemical processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. organic-chemistry.orgrsc.orgbeilstein-journals.orgresearchgate.netresearchgate.net The etherification step, in particular, could be adapted to a continuous flow process, allowing for better control over reaction parameters and potentially higher throughput. The N-oxidation of pyridines, a related reaction, has been successfully demonstrated in a continuous flow microreactor. organic-chemistry.org

Chemical Reactivity and Derivatization Strategies of 5 Chloro 3 Methyl 2 Propoxypyridine

Electrophilic Aromatic Substitution Reactions on the Pyyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com However, the substituents on the 5-Chloro-3-methyl-2-propoxypyridine ring significantly influence the outcome of such reactions.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic substitution on this compound is governed by the interplay of the electronic and steric effects of its three substituents: the 2-propoxy, 3-methyl, and 5-chloro groups.

2-Propoxy Group: As an alkoxy group, the propoxy substituent is a strong activating group and directs electrophilic attack to the ortho and para positions. In this case, it activates the 3- and 5-positions.

3-Methyl Group: The methyl group is a weak activating group, also directing to the ortho and para positions. It, therefore, activates the 2-, 4-, and 6-positions.

5-Chloro Group: The chloro group is a deactivating but ortho and para-directing substituent. It directs incoming electrophiles to the 4- and 6-positions.

The cumulative effect of these substituents suggests that the 4- and 6-positions are the most likely sites for electrophilic attack. The 4-position is activated by the methyl group and directed by the chloro group. The 6-position is also directed by the chloro and methyl groups. The 3-position is activated by the propoxy group but sterically hindered by the adjacent methyl and propoxy groups.

Halogenation, Nitration, and Sulfonation Studies

While specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented in publicly available literature, the reactivity of similarly substituted pyridines provides valuable insights.

Halogenation: Direct halogenation of pyridine itself requires harsh conditions. davuniversity.org However, the presence of activating groups like the propoxy and methyl groups in the target molecule would facilitate the reaction. For instance, the bromination of methylpyridines in fuming sulfuric acid has been reported. nih.gov A regioselective 3-halogenation of pyridines can also be achieved through the formation of Zincke imine intermediates. nih.govelsevierpure.com Given the directing effects of the substituents, halogenation of this compound would likely occur at the 4- or 6-position.

Nitration: Nitration of pyridine is notoriously difficult and often results in low yields due to the need for harsh, acidic conditions that lead to the formation of the unreactive pyridinium (B92312) ion. quora.com However, nitration can be achieved in some cases. For example, 2-amino-5-nitropyridine (B18323) can be synthesized from the nitration of 2-aminopyridine. prepchem.com The synthesis of 2-chloro-5-nitropyridine (B43025) has been achieved through a multi-step process starting from 2-hydroxypyridine (B17775). google.com For this compound, direct nitration would be challenging, but potentially achievable at the 4- or 6-position under carefully controlled conditions.

Sulfonation: Sulfonation of pyridine requires very high temperatures, often in the presence of a mercury catalyst, and typically yields the pyridine-3-sulfonic acid. pearson.comiust.ac.ir The reaction is generally sluggish. vaia.com The activating groups on this compound might lower the required reaction temperature, with substitution anticipated at one of the activated positions.

Nucleophilic Aromatic Substitution at the Chloro and Alkoxy Positions

Nucleophilic aromatic substitution (SNA_r) is a key reaction for functionalizing pyridine rings, particularly at the 2- and 4-positions, which are activated by the ring nitrogen. youtube.comyoutube.com

Displacement of the Chloro Group by Various Nucleophiles

The chloro group at the 5-position of this compound is not at a position typically activated for classical S_NAr reactions. However, palladium-catalyzed cross-coupling reactions have emerged as powerful methods for the amination of aryl chlorides, including those on pyridine rings. wiley.comsemanticscholar.org

Table 1: Potential Nucleophilic Substitution Reactions at the Chloro Position

| Nucleophile | Reaction Type | Potential Product |

| Amines (R-NH₂) | Palladium-catalyzed amination | 5-Amino-3-methyl-2-propoxypyridine derivatives |

| Alkoxides (R-O⁻) | Palladium-catalyzed C-O coupling | 5-Alkoxy-3-methyl-2-propoxypyridine derivatives |

| Organoboron Reagents (R-B(OR)₂) | Suzuki Coupling | 5-Aryl/Alkyl-3-methyl-2-propoxypyridine derivatives |

The use of specific ligands and reaction conditions in palladium catalysis can enable the selective substitution of the chloro group even at the less activated 5-position. nih.gov The reaction of 2-chloropyridines with secondary amines is a known transformation. researchgate.net

Trans-alkoxylation Reactions and Mechanistic Insights

The propoxy group at the 2-position is susceptible to nucleophilic displacement, a process known as trans-alkoxylation. This reaction typically involves the treatment of the 2-alkoxypyridine with another alcohol in the presence of a base or an acid catalyst. The mechanism proceeds through a Meisenheimer-like intermediate where the incoming alkoxide attacks the C2 carbon, leading to the expulsion of the original propoxy group.

While specific data for this compound is scarce, the general principles of trans-alkoxylation on 2-alkoxypyridines are well-established. The reaction rate and equilibrium position are influenced by the nature of the incoming and leaving alkoxy groups, as well as the substituents on the pyridine ring.

Transformations Involving the Methyl Substituent

The methyl group at the 3-position offers another site for chemical modification, primarily through oxidation or halogenation reactions.

Oxidation: The methyl group of methylpyridines can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) or through catalytic oxidation processes. google.comacs.org For example, 3-methylpyridine (B133936) (3-picoline) is industrially oxidized to nicotinic acid (pyridine-3-carboxylic acid). wikipedia.orgwikipedia.org This transformation on this compound would yield 5-chloro-2-propoxypyridine-3-carboxylic acid, a potentially valuable building block. The oxidation can also be carried out using halogen as an oxidizing agent in the presence of water and actinic radiation. google.com

Side-Chain Halogenation: Halogenation of the methyl group can occur under free-radical conditions, typically initiated by UV light or radical initiators. This would lead to the formation of 5-chloro-3-(halomethyl)-2-propoxypyridine derivatives. Such transformations are known for other substituted methylpyridines. For instance, 2-chloro-5-chloromethylpyridine can be prepared from 2-alkoxy-5-alkoxymethylpyridine derivatives. google.com

Table 2: Summary of Potential Transformations

| Section | Reaction Type | Key Reagents/Conditions | Expected Product Type |

| 3.1.2 | Halogenation | Halogen, Lewis Acid | 4- or 6-Halogenated derivative |

| 3.1.2 | Nitration | HNO₃, H₂SO₄ | 4- or 6-Nitrinated derivative |

| 3.1.2 | Sulfonation | SO₃, H₂SO₄ | 4- or 6-Sulfonated derivative |

| 3.2.1 | Nucleophilic Amination | R-NH₂, Pd catalyst | 5-Amino derivative |

| 3.2.2 | Trans-alkoxylation | R-OH, Base/Acid | 2-Alkoxy derivative |

| 3.3 | Methyl Oxidation | KMnO₄ or Catalytic Oxidation | 3-Carboxylic acid derivative |

| 3.3 | Side-Chain Halogenation | Halogen, UV light/Initiator | 3-(Halomethyl) derivative |

Oxidation Reactions to Carboxylic Acid Derivatives

The methyl group at the C-3 position of the pyridine ring is a key site for functionalization through oxidation. This transformation converts the methyl group into a carboxylic acid, yielding 5-chloro-2-propoxy-pyridine-3-carboxylic acid. This reaction is significant as it introduces a versatile functional group that can participate in further reactions, such as amide bond formation.

While direct oxidation of this compound is not extensively documented, analogous transformations on similar substrates demonstrate the feasibility of this conversion. For instance, the related compound 5-chloro-3-methylpicolinonitrile can be converted to 5-chloro-3-methylpicolinic acid. chemicalbook.com This is typically achieved through hydrolysis under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521) in ethanol. chemicalbook.com This precedent suggests that the methyl group on the 5-chloro-2-alkoxypyridine scaffold is susceptible to oxidation to form the corresponding carboxylic acid, a valuable synthetic intermediate. chemicalbook.comnih.gov

Radical Functionalization and Side-Chain Modifications

Radical functionalization presents a modern approach to modifying heterocyclic compounds. For this compound, radical reactions could potentially target the methyl group or the pyridine ring itself. Methodologies for the radical functionalization of pyridines often involve activation of the pyridine ring, followed by the addition of radical species. researchgate.net

Strategies for the side-chain modification of the C-3 methyl group could involve radical-mediated processes. For example, visible-light-mediated photoredox catalysis can generate alkyl radicals from various precursors, which could then be used to functionalize the pyridine scaffold. whiterose.ac.uk While specific examples for this compound are not prominent in the literature, general methods for the trifunctionalization of alkenes and alkynes initiated by radical addition are well-established and could be adapted. mdpi.com These reactions often proceed through cascades involving radical addition, cyclization, and atom or group transfer, offering a pathway to complex, densely functionalized molecules from simple precursors. whiterose.ac.ukmdpi.com

Palladium-Catalyzed Cross-Coupling Reactions at C-5 Position

The chlorine atom at the C-5 position is a critical handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net However, the C-Cl bond is the least reactive among carbon-halogen bonds, often requiring more forcing conditions or highly active catalyst systems for efficient coupling. chemrxiv.org The reactivity order in palladium-catalyzed couplings is generally I > Br > OTf > Cl. wikipedia.orgwikipedia.org For dihalogenated pyridines, coupling typically occurs with predictable selectivity, with halides adjacent to the nitrogen atom often being more reactive. nih.gov In the case of 2,5-dihalopyridines, while coupling usually favors the C-2 position, selective reaction at the C-5 position has been achieved using specific ligand-free conditions. nih.gov

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds, linking aryl or heteroaryl groups to the pyridine core. organic-chemistry.orglibretexts.org This reaction involves the coupling of an organoboron reagent, typically a boronic acid or ester, with the halide. researchgate.netlibretexts.org

For the Suzuki coupling of this compound, a palladium(0) catalyst is required, often generated in situ from a palladium(II) precursor like Pd(OAc)₂. The reaction necessitates a base, such as K₂CO₃ or K₃PO₄, and is performed in a suitable solvent mixture, which can include aqueous systems. harvard.edu The choice of ligand is crucial for activating the inert C-Cl bond. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), are often effective. organic-chemistry.orgharvard.edu Research on 2,3,5-trichloropyridine (B95902) has shown that ligand-free Suzuki reactions catalyzed by palladium acetate (B1210297) can proceed in an aqueous phase, offering a greener alternative. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Catalyst System | Base | Solvent | Temperature (°C) | Application Notes | Reference(s) |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene / H₂O | 100 | Effective for a diverse array of aryl and vinyl triflates, adaptable for chlorides. | organic-chemistry.org |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | Suitable for sterically congested substrates. | harvard.edu |

| Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O / Toluene | 80 | Green chemistry approach for activated chloropyridines. | researchgate.net |

| Pd/IPr | Cs₂CO₃ | Dioxane | RT - 100 | N-Heterocyclic carbene (NHC) ligands show high activity for C-Cl bond activation. | nih.gov |

Sonogashira and Stille Coupling for Alkynyl and Alkyl Substitutions

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling the C-5 chloro substituent with a terminal alkyne. wikipedia.orglibretexts.org This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. The classic Sonogashira protocol employs a dual catalyst system of a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or diisopropylamine. nih.govorganic-chemistry.org The reaction can often be carried out under mild, room temperature conditions. wikipedia.org

Coupling at a C-Cl bond is challenging for the Sonogashira reaction. Success often relies on activated substrates or the use of more robust catalytic systems and higher temperatures. nih.gov Heterogeneous catalysts, such as palladium anchored on a solid support, have been developed to improve catalyst efficiency and recyclability. nih.gov Copper-free Sonogashira variants have also been developed to avoid issues associated with the copper co-catalyst. libretexts.org

Table 2: Typical Conditions for Sonogashira Coupling of Haloarenes

| Catalyst System | Base | Solvent | Temperature (°C) | Application Notes | Reference(s) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Et₃N | DMF / Toluene | RT - 100 | Classic conditions, effective for aryl iodides and bromides. | wikipedia.orgnih.gov |

| PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine | THF | RT - 60 | Widely used for a variety of substrates. | libretexts.org |

| Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 100 | Effective for less reactive aryl bromides. | nih.gov |

| NiCl₂(PCy₃)₂ / CuI | K₂CO₃ | Dioxane | 80 | Nickel-catalyzed variant for non-activated alkyl halides. | nih.gov |

The Stille reaction couples the C-5 chloro group with an organotin reagent (organostannane) to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.orglibretexts.org However, a significant drawback is the toxicity of tin compounds. organic-chemistry.org

The catalytic cycle involves oxidative addition of the chloropyridine to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the product. wikipedia.org Similar to other cross-couplings, reacting a C-Cl bond requires effective catalysts, often with electron-rich and bulky ligands. The addition of Cu(I) salts can have a synergistic effect, accelerating the reaction rate. organic-chemistry.org The Stille reaction is versatile, allowing for the introduction of aryl, vinyl, and alkyl groups. wikipedia.orglibretexts.org

Table 3: General Conditions for Stille Coupling of Haloarenes

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Application Notes | Reference(s) |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | - | Toluene / DMF | 80 - 110 | Standard conditions for a broad range of substrates. | wikipedia.org |

| Pd₂(dba)₃ | AsPh₃ | CuI | NMP / DMF | 25 - 100 | Cu(I) co-catalysis accelerates coupling, especially for vinylstannanes. | psu.edu |

| Pd(OAc)₂ | Dabco | - | DMF | 100 - 120 | Ligand-free or simple amine ligand conditions. | organic-chemistry.org |

| Ni(cod)₂ | Imidazole ligand | CsF | Dioxane | 80 | Nickel-catalyzed variant for C-N bond cleavage, adaptable for C-Cl. | nih.gov |

Advanced Spectroscopic and Spectrometric Characterization of 5 Chloro 3 Methyl 2 Propoxypyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR Assignments and Coupling Patterns

No experimental data for ¹H NMR and ¹³C NMR assignments or coupling patterns for 5-Chloro-3-methyl-2-propoxypyridine are available in the public domain.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

There are no published COSY, HSQC, or HMBC spectra available for this compound to analyze its molecular connectivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No high-resolution mass spectrometry data has been reported, which would be necessary to determine the exact mass of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

The fragmentation pattern of this compound via tandem mass spectrometry has not been documented.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

No infrared or Raman spectra are available to identify the functional groups and analyze the vibrational modes of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule. While specific X-ray crystallographic data for this compound is not publicly available, the principles of this technique and studies on related substituted pyridines offer significant insights into the structural characteristics that would be expected for this compound and its derivatives.

The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice can be determined, providing a complete picture of the molecule's solid-state structure.

For a molecule like this compound, X-ray crystallography would reveal critical structural details. The planarity of the pyridine (B92270) ring, which is characteristic of aromatic systems, would be confirmed. Furthermore, the precise bond lengths and angles of the substituents—the chloro, methyl, and propoxy groups—relative to the pyridine ring would be established. For instance, the carbon-chlorine bond length and the bond angles around the propoxy group would provide valuable information about the electronic and steric effects of these substituents on the pyridine core.

In the absence of experimental data for this compound, a hypothetical crystallographic data table is presented below to illustrate the type of information that would be obtained from such an analysis. This table is based on typical values for related organic compounds and serves as a representative example.

| Parameter | Value |

|---|---|

| Empirical formula | C9H12ClNO |

| Formula weight | 185.65 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.126(3) |

| c (Å) | 9.345(2) |

| α (°) | 90 |

| β (°) | 105.21(3) |

| γ (°) | 90 |

| Volume (ų) | 933.4(4) |

| Z | 4 |

| Calculated density (g/cm³) | 1.321 |

| Absorption coefficient (mm⁻¹) | 0.35 |

| F(000) | 392 |

Detailed Research Findings from Related Structures

The determination of the crystal structure of pyridine itself reveals an orthorhombic crystal system with the space group Pna2₁. researchgate.net Slight variations in the C-C and C-N bond distances and the bond angles are observed, which are influenced by the nitrogen heteroatom. researchgate.net The introduction of substituents, as in this compound, would further modulate these structural parameters.

Computational Chemistry and Theoretical Investigations of 5 Chloro 3 Methyl 2 Propoxypyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed exploration of the electronic environment and the three-dimensional arrangement of atoms in 5-Chloro-3-methyl-2-propoxypyridine.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms on the potential energy surface. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on various substituted pyridines have demonstrated the reliability of DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), in reproducing experimental structural data where available. ijcce.ac.ir

The electronic properties of the molecule, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be elucidated. The MEP map is particularly insightful as it highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a visual guide to its reactive sites. For this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be a region of negative electrostatic potential, indicating its basicity and propensity to act as a proton acceptor or a coordination site for Lewis acids. Conversely, the regions around the hydrogen atoms and the chloro substituent may exhibit positive potential.

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar substituted pyridine compounds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy and spatial distribution of these orbitals are crucial in determining the molecule's reactivity and the regioselectivity of its reactions. acs.org

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atom of the propoxy group, indicating these are the most nucleophilic sites. The LUMO, on the other hand, is likely distributed over the pyridine ring, particularly near the chloro and methyl substituents, suggesting these areas are more susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. ijcce.ac.ir FMO analysis can thus provide valuable insights into how this compound will interact with other reagents. researchgate.net

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar substituted pyridine compounds.

Conformational Analysis and Energy Landscapes

Conformational analysis typically involves systematically rotating the rotatable bonds (in this case, the C-O and C-C bonds of the propoxy group) and calculating the energy of each resulting conformation. This process, often performed using molecular mechanics or DFT methods, allows for the construction of a potential energy landscape. The minima on this landscape correspond to stable conformers, while the saddle points represent the transition states for conformational changes. Studies on similar alkoxy-substituted aromatic compounds have shown that the orientation of the alkoxy group can influence the electronic properties of the aromatic ring through steric and electronic effects. mdpi.com Identifying the global minimum energy conformation is crucial for accurate predictions of other molecular properties.

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar alkoxy-substituted pyridine compounds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides a powerful tool for predicting various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds. DFT calculations can be used to predict vibrational spectra (Infrared and Raman), which arise from the different vibrational modes of the molecule. acs.orgresearchgate.net The calculated frequencies and intensities can be compared with experimental spectra to confirm the structure of a synthesized compound and to aid in the assignment of spectral bands to specific molecular motions. nih.gov

For this compound, DFT calculations can predict the characteristic vibrational frequencies for the C-Cl stretching, the pyridine ring vibrations, and the various C-H and C-O stretching and bending modes of the methyl and propoxy groups. While a systematic overestimation of vibrational frequencies is a known artifact of many computational methods, this can often be corrected by applying a scaling factor. nih.gov In the absence of experimental data for this specific molecule, theoretical predictions serve as a valuable reference.

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar substituted pyridine compounds.

Reaction Mechanism Elucidation via Transition State Theory

Understanding the mechanism of a chemical reaction is key to controlling its outcome. Computational chemistry, in conjunction with Transition State Theory (TST), allows for the detailed investigation of reaction pathways. wikipedia.orgyoutube.com TST posits that the rate of a reaction is determined by the energy of the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products.

For hypothetical reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the propoxy side chain, computational methods can be used to locate the structures of the reactants, products, intermediates, and, most importantly, the transition states. By calculating the energies of these species, a reaction energy profile can be constructed. This profile provides the activation energy, which is crucial for understanding the reaction kinetics. Furthermore, the geometry of the transition state can reveal important details about the bond-making and bond-breaking processes. Such studies have been instrumental in understanding the regioselectivity and reactivity of various pyridine derivatives in different chemical transformations. acs.orgnih.gov

The Versatile Precursor: Exploring the Applications of this compound in Complex Molecule Synthesis

The pyridine scaffold is a cornerstone in the development of a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Within this broad family of heterocyclic compounds, this compound emerges as a strategically important building block. Its specific substitution pattern—a chlorine atom at the 5-position, a methyl group at the 3-position, and a propoxy group at the 2-position—offers a unique combination of reactivity and structural features that chemists can exploit for the synthesis of complex molecular architectures. This article delves into the applications of this compound as a precursor, focusing on its role in the strategic construction of novel compounds across various scientific disciplines.

Future Research Directions and Potential Innovations for 5 Chloro 3 Methyl 2 Propoxypyridine

Exploration of Novel Reactivity Pathways and Catalytic Transformations

The functional groups of 5-Chloro-3-methyl-2-propoxypyridine offer multiple sites for chemical modification. The chlorine atom at the C5 position is a prime site for cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, alkyl, and amino substituents. Future work could focus on developing highly efficient and regioselective catalytic systems tailored for this specific substrate, potentially leading to the discovery of novel derivatives with interesting biological or material properties.

Furthermore, the pyridine (B92270) ring itself presents opportunities for C-H functionalization. organic-chemistry.org Recent advances in transition-metal catalysis could enable the direct introduction of functional groups at the C4 or C6 positions, bypassing the need for pre-functionalized starting materials. Investigating the regioselectivity of such reactions in the presence of the existing substituents will be a key research challenge. The development of electrochemical methods offers a novel strategy for single-carbon insertion, potentially enabling ring expansion or the synthesis of other complex heterocyclic systems from this pyridine core. scitechdaily.com

Another area of exploration is the reactivity of the methyl and propoxy groups. The methyl group could be a handle for further transformations, such as oxidation or halogenation, to introduce additional functionality. The propoxy group, while generally stable, could be targeted for cleavage or modification under specific catalytic conditions, providing another route to diversify the molecular structure.

Potential Catalytic Transformations for this compound

| Reaction Type | Target Site | Potential Catalyst System | Expected Outcome |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C5-Cl | Pd(PPh₃)₄ / Base | Formation of a C-C bond (biaryl structures) |

| Buchwald-Hartwig Amination | C5-Cl | Pd₂(dba)₃ / Ligand / Base | Formation of a C-N bond (arylamines) |

| C-H Activation/Arylation | C4 or C6 | Rh(III) or Ru(II) complexes | Direct introduction of aryl groups |

| Electrochemical C-Insertion | Pyridine Ring | Electrochemical Cell / Diazo esters | Ring expansion or molecular editing scitechdaily.com |

| Side-Chain Functionalization | C3-Methyl | Radical Initiators (e.g., NBS) | Halogenation of the methyl group |

Development of Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure compounds is crucial in the pharmaceutical and agrochemical industries. While this compound itself is achiral, many of its potential derivatives, particularly those resulting from the functionalization of the pyridine ring or its substituents, could be chiral. Therefore, the development of asymmetric synthetic methods is a vital area for future research.

One major focus will be the use of chiral catalysts in the functionalization reactions described previously. numberanalytics.com Chiral ligands for transition metals like palladium, rhodium, and iridium can induce enantioselectivity in cross-coupling and C-H activation reactions, leading to the formation of atropisomeric biaryls or products with new stereocenters. acs.orgacs.org The design of ligands specifically tailored to the electronic and steric properties of this compound will be essential for achieving high levels of stereocontrol. acs.org

Another promising strategy involves the use of chiral auxiliaries. numberanalytics.com These are chiral molecules that can be temporarily attached to the pyridine substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Research into removable chiral directing groups compatible with the reactivity of this compound could provide a versatile platform for accessing a wide range of chiral derivatives. numberanalytics.com

Integration into Flow Chemistry and Automated Synthesis Platforms

Traditional batch synthesis methods often face challenges in terms of scalability, safety, and reproducibility. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages in these areas. acs.org The integration of the synthesis and modification of this compound into flow chemistry platforms represents a significant avenue for innovation.

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates or exothermic reactions. acs.org For instance, halogenation or nitration reactions, which can be difficult to control in batch, could be performed more safely and efficiently in a flow setup. youtube.com The synthesis of pyridine derivatives in continuous flow systems has been demonstrated to be a powerful tool. researchgate.net

Furthermore, coupling flow chemistry with automated systems and real-time analytics can enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives based on the this compound scaffold. vapourtec.com This automated approach can accelerate the discovery of new compounds with desired properties, significantly reducing the time from initial synthesis to potential application. vapourtec.com

Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Difficult, requires reactor redesign | Easier, by extending operation time |

| Safety | Higher risk with exothermic reactions | Improved heat and mass transfer, smaller reaction volumes acs.org |

| Reproducibility | Can be variable between batches | High, due to precise process control acs.org |

| Reaction Optimization | Time-consuming, one experiment at a time | Rapid, via automated high-throughput screening vapourtec.com |

| Integration | Difficult to couple multiple steps | Telescoped multi-step synthesis is feasible acs.org |

Sustainable Synthesis and Biocatalytic Applications

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable synthetic routes to this compound and its derivatives. This involves minimizing waste, reducing energy consumption, and using less hazardous reagents and solvents. nih.govrsc.org

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a powerful tool for achieving these goals. mdpi.com Enzymes can operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and often exhibit exquisite regio- and stereoselectivity, which can simplify purification processes and reduce the need for protecting groups. rsc.org

Potential biocatalytic applications for this compound are numerous. For example, hydrolases could be used for the enantioselective hydrolysis of a racemic ester derivative, while oxidoreductases could be employed for the selective oxidation of the methyl group. ukri.orgresearchgate.net Furthermore, researchers could explore the de novo biosynthesis of similar pyridine alkaloids and adapt those enzymatic pathways for the production of this compound precursors from renewable feedstocks. ukri.org The development of whole-cell biocatalysts engineered to perform specific transformations on the pyridine scaffold is another exciting frontier. rsc.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-3-methyl-2-propoxypyridine?

- Methodological Answer : A common approach involves nucleophilic substitution at the 2-hydroxypyridine position. Starting with 5-chloro-3-methylpyridin-2-ol, reaction with propyl bromide or a propyl tosylate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) can yield the propoxy derivative. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended . Alternative routes may use Mitsunobu conditions (e.g., DIAD, PPh₃) for improved regioselectivity .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The propoxy group’s methylene protons (OCH₂CH₂CH₃) appear as a triplet (~δ 1.0–1.2 ppm for CH₃), a sextet (~δ 1.5–1.7 ppm for CH₂), and a triplet (~δ 3.8–4.0 ppm for OCH₂). The pyridine ring protons show distinct splitting patterns influenced by electron-withdrawing Cl and methyl groups .

- ¹³C NMR : The quaternary carbon bearing Cl resonates at ~δ 150 ppm, while the methyl group (C-3) appears at ~δ 20–25 ppm .

- MS (EI) : Look for molecular ion peaks at m/z = 199.6 (C₉H₁₁ClNO⁺) and fragment ions corresponding to loss of propoxy or methyl groups .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodological Answer : The 5-chloro group acts as an electron-withdrawing substituent, activating the pyridine ring for metalation but potentially hindering coupling due to steric bulk near reactive sites. The 3-methyl group may increase steric hindrance, requiring optimized catalysts (e.g., PdCl₂(dppf)) and elevated temperatures. Comparative studies with analogs (e.g., 5-chloro-2-propoxypyridine without methyl) can isolate steric vs. electronic effects .

Q. What strategies resolve low yields in the alkylation step during synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DMF with DMSO to enhance nucleophilicity.

- Protecting Groups : Temporarily protect the 3-methyl group (e.g., as a silyl ether) to reduce steric interference.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to improve reaction kinetics .

- Purification : Employ preparative HPLC for challenging separations of regioisomers .

Q. How to address discrepancies in reported biological activity (e.g., enzyme inhibition) across studies?

- Methodological Answer :

- Purity Analysis : Verify compound purity (>95%) via HPLC and quantify trace impurities (e.g., unreacted starting materials) that may skew bioassay results .

- Enantiomer Separation : If the compound has chiral centers (unlikely in this case), ensure enantiomeric purity using chiral columns.

- Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence-based methods) .

Data Contradiction Analysis

Q. Why do computational predictions of logP values differ from experimental measurements?

- Methodological Answer : Discrepancies arise from limitations in force fields used for modeling the propoxy group’s conformational flexibility. Experimental logP (octanol-water partition coefficient) should be determined via shake-flask method with UV/Vis quantification. Compare results with structurally similar compounds (e.g., 5-chloro-2-methoxy-3-methylpyridine) to identify trends .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.